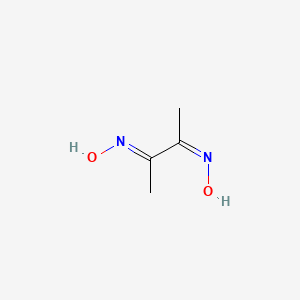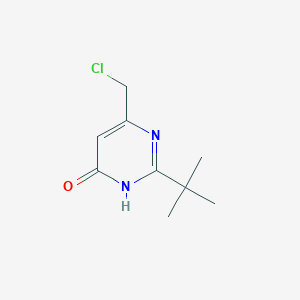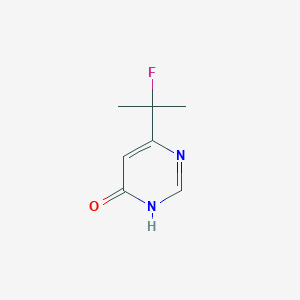
6-(1-Fluoro-1-metil-etil)-3H-pirimidin-4-ona
Descripción general
Descripción
6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one is a heterocyclic compound that contains a pyrimidine ring substituted with a fluoroalkyl group
Aplicaciones Científicas De Investigación
6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
Target of Action
The primary target of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one is the human 11-β-hydroxysteroid dehydrogenase type 1 enzyme (11βHSD1) . This enzyme plays a crucial role in the regulation of the occupancy and activation of steroid hormone receptors by converting steroid hormones into their inactive metabolites .
Mode of Action
The compound acts as an inhibitor of the 11βHSD1 enzyme . By binding to this enzyme, it prevents the conversion of active glucocorticoids into their inert forms, thereby influencing the action of these hormones .
Biochemical Pathways
The inhibition of 11βHSD1 affects the glucocorticoid pathway . This pathway is involved in various physiological processes, including immune response, metabolism, and stress response. By inhibiting 11βHSD1, the compound can potentially ameliorate disorders associated with excessive glucocorticoid action, such as diabetes, obesity, and age-related cognitive dysfunction .
Result of Action
The inhibition of 11βHSD1 by 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one can lead to a decrease in the conversion of active glucocorticoids to their inert forms . This could potentially result in a reduction of glucocorticoid action, which may be beneficial in the treatment of disorders such as diabetes, obesity, and age-related cognitive dysfunction .
Análisis Bioquímico
Biochemical Properties
6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as 3-isopropylmalate dehydrogenase, which is involved in the biosynthetic pathway of the essential amino acid leucine . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity. Additionally, 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one has been shown to interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to interfere with the trafficking of cellulose synthase complexes in plant cells, leading to altered cellulose deposition and anisotropic growth . In mammalian cells, 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one can modulate gene expression by binding to specific transcription factors, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been shown to inhibit the activity of 3-isopropylmalate dehydrogenase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . Additionally, 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one can activate or inhibit other enzymes and proteins, leading to downstream effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, toxic or adverse effects may be observed. For instance, studies have reported threshold effects where the compound’s efficacy plateaus or decreases at higher concentrations . Additionally, high doses of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one may lead to toxicity, affecting overall cellular and organismal health.
Metabolic Pathways
6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. This compound has been shown to participate in the biosynthetic pathway of leucine by inhibiting 3-isopropylmalate dehydrogenase . Additionally, it may affect other metabolic pathways by modulating the activity of key enzymes and altering the levels of specific metabolites.
Transport and Distribution
The transport and distribution of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one within cells and tissues are crucial for its activity and function. This compound is transported across cellular membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one within cells can influence its efficacy and overall impact on cellular processes.
Subcellular Localization
The subcellular localization of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it has been observed to accumulate in the cell cortex and interact with cellulose synthase complexes in plant cells . The localization of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one within specific subcellular regions can influence its interactions with biomolecules and overall cellular effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one typically involves the reaction of 4,5-diamino-6-hydroxypyrimidine with 1-fluoro-1-methyl-ethyl halides under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoroalkyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidinones with various functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(1-Fluoro-1-methyl-ethyl)-2-[1-(4-fluoro-phenyl)-ethylamino]-5-methyl-thiazol-4-one
- 3-(4-Bromophenyl)-5-(1-fluoro-1-methyl-ethyl)-1,2,4-oxadiazole
Uniqueness
6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the fluoroalkyl group enhances its stability and reactivity compared to similar compounds .
Propiedades
IUPAC Name |
4-(2-fluoropropan-2-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O/c1-7(2,8)5-3-6(11)10-4-9-5/h3-4H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBVZBYKWRWBER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=O)NC=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide](/img/structure/B1418077.png)
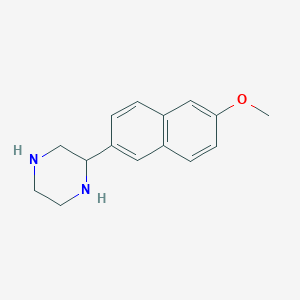
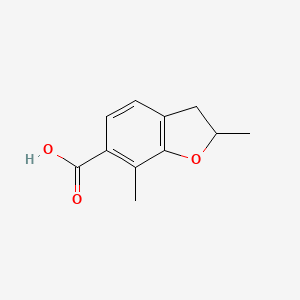
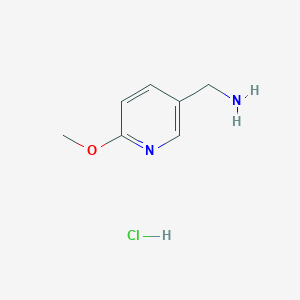
![{4-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]phenyl}amine dihydrochloride](/img/structure/B1418082.png)
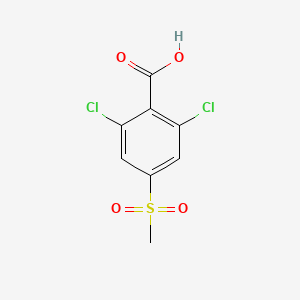
![4-(2-fluorobenzoyl)-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1418085.png)

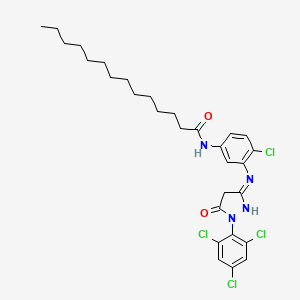
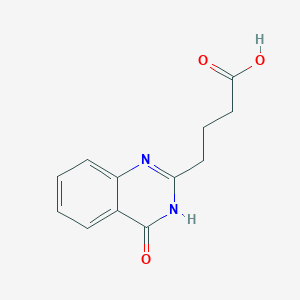
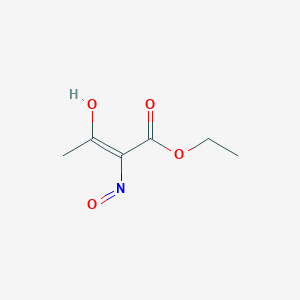
![Spiro[cyclohexane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid](/img/structure/B1418096.png)
